Ethyl ethoxyacetate
Overview
Description
Ethyl ethoxyacetate: is an organic compound with the chemical formula C6H12O3 . It is a colorless liquid that is used primarily as a solvent in various industrial applications. The compound is known for its pleasant odor and is often utilized in the formulation of coatings, dyes, and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ethoxyacetate can be synthesized through several methods. One common method involves the reaction of ethoxyacetic acid with absolute ethyl alcohol in the presence of dry hydrogen chloride. The reaction mixture is allowed to stand for 24 hours at room temperature to ensure completion. The resulting ester is then extracted using ether and purified by distillation .
Industrial Production Methods: In industrial settings, this compound is typically produced by the esterification of ethoxyacetic acid with ethanol. This process involves the use of catalysts such as sulfuric acid to accelerate the reaction. The mixture is then subjected to distillation to separate the desired ester from other by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethoxyacetic acid and ethanol.
Oxidation: The compound can be oxidized to form ethoxyacetic acid using oxidizing agents such as potassium permanganate.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Ethoxyacetic acid and ethanol.
Oxidation: Ethoxyacetic acid.
Substitution: Various substituted ethoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl ethoxyacetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: Employed in the formulation of biological stains and dyes.
Medicine: Utilized as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Commonly used in the production of coatings, adhesives, and inks due to its solvent properties
Mechanism of Action
The mechanism of action of ethyl ethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions by providing a medium for reactants to interact. The compound’s molecular structure allows it to participate in hydrogen bonding and other intermolecular interactions, enhancing its effectiveness as a solvent .
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Ethoxyacetic acid: The acid form of ethyl ethoxyacetate, used in similar applications but with different reactivity.
2-Ethoxyethyl acetate: A related compound with similar uses in coatings and adhesives.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its pleasant odor and relatively low toxicity also contribute to its widespread use in various industries .
Properties
IUPAC Name |
ethyl 2-ethoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSRFHWWBKRUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061161 | |
Record name | Acetic acid, ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817-95-8 | |
Record name | Ethyl ethoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl ethoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ethoxyacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83555 | |
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Record name | Acetic acid, 2-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl ethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL ETHOXYACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9WJ82YM6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain Ethyl ethoxyacetate?
A1: this compound can be synthesized through several methods. One common approach involves the Claisen condensation reaction. [] This reaction utilizes this compound as a starting material and involves a condensation with an aldehyde, such as p-anisaldehyde, in the presence of a base. [] Another study focuses on the clean synthesis of 5-Ethyl-pyridine-2,3-dicarboxylic acid diethyl ester, where this compound is a key precursor. []
Q2: How is this compound utilized in the synthesis of other chemical compounds?
A2: this compound serves as a valuable building block in organic synthesis. For example, it acts as a starting reagent in the synthesis of 6-bromomethyl-5-(p-chlorophenyl)-2,4-diaminopyrimidine. [] This synthesis involves a series of reactions, including a Claisen condensation with this compound, ultimately leading to the target compound, which shows potential as a dihydrofolic reductase inhibitor. []
Q3: Are there any catalytic applications of this compound in chemical reactions?
A3: While this compound is not a catalyst itself, it plays a crucial role in reactions involving catalysts. Research shows that copper-aluminum catalysts can facilitate the gas-phase hydrogenation of diethyl oxalate to this compound. [] This process highlights the importance of carefully designed catalysts with multiple active sites, such as Cu and pentacoordinate Al3+, to achieve the desired transformation. []
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